![molecular formula C23H18N4O3 B2931134 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide CAS No. 361173-83-3](/img/structure/B2931134.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

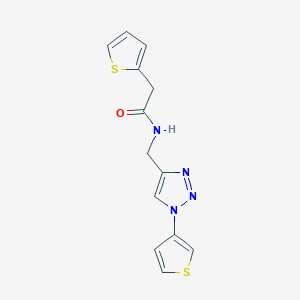

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

A common method for synthesizing quinazoline derivatives involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple and enables the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis

The molecular structure of quinazoline derivatives often involves a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often involve a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This practical transition-metal-free method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound, also known as N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds have been synthesized under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation .

Cyclooxygenase-2 Inhibitors

Another application of this compound, also known as N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, is in the development of selective Cyclooxygenase-2 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

Green Chemistry

The compound, also known as HMS601H21, has been used in green chemistry . It has been used in the synthesis of benzimidazole derivatives under environmentally friendly conditions .

Drug Discovery

The compound, also known as ChemDiv1_398670, has been used in drug discovery . ChemDiv, a company that uses this compound, has successfully completed hundreds of leads, candidates, and new drug programs to treat various diseases .

Antioxidant and Antibacterial Activities

The compound, also known as 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide, has been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .

Indole Derivatives

The compound has been used in the synthesis of indole derivatives . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “ChemDiv1_005103”, “Oprea1_398670”, “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide”, “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide”, or “HMS601H21”, are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures. Some quinazoline derivatives have been found to exhibit cytotoxicity , but specific information on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide” is not available.

properties

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSAHGOJPGDMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B2931062.png)